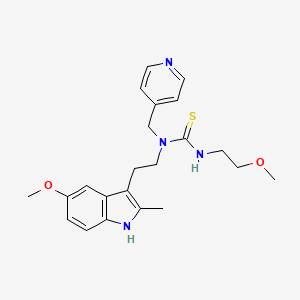

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea

Description

This compound is a thiourea derivative featuring a 5-methoxy-2-methylindole core linked to a pyridin-4-ylmethyl group via an ethyl chain. The thiourea moiety is further substituted with a 2-methoxyethyl group. The pyridine ring may contribute to π-π stacking or hydrogen bonding, while the 2-methoxyethyl group could influence solubility and pharmacokinetics .

Properties

IUPAC Name |

3-(2-methoxyethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2S/c1-16-19(20-14-18(28-3)4-5-21(20)25-16)8-12-26(22(29)24-11-13-27-2)15-17-6-9-23-10-7-17/h4-7,9-10,14,25H,8,11-13,15H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJWDCQLDBQDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=NC=C3)C(=S)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for a wide range of biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of the specified compound by reviewing relevant literature, synthesizing data from various studies, and presenting findings in a structured format.

Chemical Structure and Synthesis

The compound features a complex structure that includes an indole moiety, methoxy groups, and a pyridine ring. The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or other nucleophiles. The specific synthetic route for this compound remains to be elucidated in detail but follows established methodologies for thiourea synthesis.

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to the one can inhibit the growth of various cancer cell lines. For instance, studies have shown that certain thiourea derivatives exhibit IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines . The mechanism often involves the inhibition of angiogenesis and modulation of signaling pathways critical for cancer progression.

Antimicrobial Activity

The antimicrobial potential of thiourea derivatives is well-documented. Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study highlighted that certain thiourea derivatives showed promising results against Aedes aegypti larvae, indicating their potential as larvicides . The biological activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antioxidant Activity

Thiourea compounds also exhibit antioxidant properties. Some derivatives have been reported to scavenge free radicals effectively, with IC50 values indicating strong reducing potential against ABTS and DPPH radicals . This antioxidant activity is crucial in mitigating oxidative stress-related diseases and could enhance the therapeutic profile of the compound.

Data Summary

| Biological Activity | IC50/LD50 Values | Target Organisms/Cell Lines | Mechanism |

|---|---|---|---|

| Anticancer | 3 - 14 µM | Pancreatic, Prostate, Breast Cancer Cells | Inhibition of angiogenesis |

| Antimicrobial | LD50 = 67.9 ppm | Aedes aegypti, various bacteria | Disruption of cell membranes |

| Antioxidant | IC50 = 52 µg/mL (ABTS), 45 µg/mL (DPPH) | Free radicals | Radical scavenging |

Case Studies

- Anticancer Efficacy : A study evaluated a series of thiourea derivatives against human leukemia cell lines, finding some compounds with IC50 values as low as 1.5 µM, suggesting robust anticancer activity .

- Antimicrobial Studies : In another investigation focusing on larvicidal activity, certain thiourea derivatives were shown to possess significant toxicity against mosquito larvae, highlighting their potential use in vector control strategies .

- Antioxidant Potential : Research on new thiourea derivatives demonstrated strong antioxidant capabilities through various assays, indicating their possible role in preventing oxidative stress-related damage in biological systems .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole structures exhibit significant anticancer properties. The indole moiety in this compound is hypothesized to interact with various cellular pathways involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. Case studies have shown promising results in vitro against several cancer cell lines, including breast and lung cancer.

Antimicrobial Properties

The compound's thiourea group has been linked to antimicrobial activity. Studies have demonstrated that derivatives of thiourea can exhibit significant inhibition against bacterial and fungal strains. This compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Neuroprotective Effects

Given the structural similarities to melatonin, this compound may possess neuroprotective properties. Research has indicated that compounds with similar indole structures can modulate neurotransmitter levels and exhibit antioxidant activity, potentially protecting neuronal cells from oxidative stress.

Applications in Drug Development

The unique combination of functional groups in 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea makes it a candidate for further drug development:

- Lead Compound for Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for developing novel anticancer therapies.

- Antimicrobial Agent : The antimicrobial properties could lead to new treatments for infections caused by resistant bacteria or fungi.

- Neuroprotective Drug : Its potential neuroprotective effects warrant further investigation for applications in neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Indole Derivatives in Cancer Treatment : A study published in the Journal of Medicinal Chemistry reported that indole derivatives showed significant cytotoxicity against various cancer cell lines, supporting the hypothesis that this compound may share similar properties.

- Thiourea Compounds Against Bacteria : Research published in the International Journal of Antimicrobial Agents demonstrated that thiourea derivatives exhibited strong antibacterial activity against Staphylococcus aureus, suggesting potential applications for this compound in treating bacterial infections.

- Neuroprotective Studies : A study featured in Neuropharmacology highlighted the protective effects of indole-based compounds on neuronal cells under oxidative stress conditions, indicating that further research on this compound could yield beneficial insights into neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole Moieties

- 1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea (CAS 687579-14-2)

- 1-[2-(2-Methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea (CAS 686751-41-7) Substitutes pyridin-4-ylmethyl with thiophen-2-ylmethyl and lacks methoxy groups.

Thiourea Derivatives with Heterocyclic Substitutions

- 1-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea (7f) Exhibits antibacterial activity (MIC 62.5 µg/mL against S. aureus). The azetidinone and phenothiazine groups contrast with the indole-pyridine system, suggesting divergent biological targets .

Substitution Effects on Physicochemical Properties

- Key Observations :

- Methoxy groups (e.g., 5-methoxyindole) increase molecular weight and TPSA slightly compared to fluoro or methyl substitutions.

- Pyridin-4-ylmethyl vs. thiophen-2-ylmethyl: The former may enhance hydrogen bonding capacity, while the latter introduces sulfur-mediated interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.